(4E, 14Z)-Sphingadienine-C18-1-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

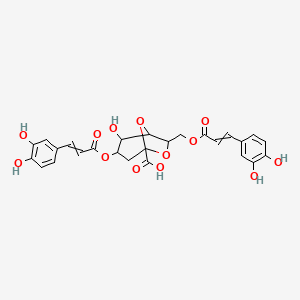

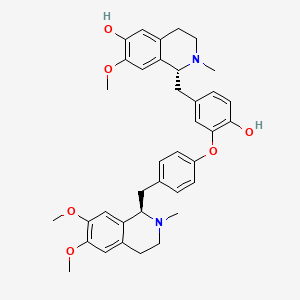

(4E, 14Z)-Sphingadienine-C18-1-phosphate is a sphingoid base that contains a C18 chain with a trans double bond at C-4 and a cis double bond between C14 and C15. This compound is a vital component of sphingolipids, which play crucial roles in cellular processes such as apoptosis and cell signaling .

Aplicaciones Científicas De Investigación

(4E, 14Z)-Sphingadienine-C18-1-phosphate has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.

Biology: The compound is essential for investigating cellular processes such as apoptosis and cell signaling.

Industry: The compound’s role in cell signaling makes it valuable for developing new therapeutic agents and diagnostic tools.

Mecanismo De Acción

Target of Action

(4E, 14Z)-Sphingadienine-C18-1-phosphate is a type of sphingolipid found in animal cell membranes Sphingolipids are known to play crucial roles in various cellular functions, including signal transduction and cell recognition .

Mode of Action

They can influence cell behavior by acting as bioactive molecules that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis .

Análisis Bioquímico

Biochemical Properties

The (4E, 14Z)-Sphingadienine-C18-1-phosphate interacts with various biomolecules within the cell. It is a part of sphingomyelin, a type of sphingolipid found in animal cell membranes, especially in the membranous myelin sheath which surrounds some nerve cell axons . The interactions of this compound with these biomolecules contribute to its role in biochemical reactions.

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4E, 14Z)-Sphingadienine-C18-1-phosphate typically involves the desaturation of sphingosine. The enzyme fatty acid desaturase 3 (FADS3) introduces a cis double bond between carbon 14 and carbon 15 of the sphingoid base, producing this compound from sphingosine . The reaction conditions often require the presence of cytochrome b5 to facilitate electron transfer during the desaturation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the process likely involves large-scale enzymatic reactions similar to those used in laboratory synthesis, with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(4E, 14Z)-Sphingadienine-C18-1-phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized sphingolipids, which may have different biological activities.

Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and function.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sphingolipid peroxides, while reduction can yield dihydrosphingadienine derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Sphingosine: A sphingoid base with a single trans double bond at C-4.

Dihydrosphingosine: A saturated sphingoid base without double bonds.

Ceramides: Compounds formed by the condensation of sphingoid bases with fatty acids.

Uniqueness

(4E, 14Z)-Sphingadienine-C18-1-phosphate is unique due to its specific double bond configuration, which imparts distinct biological activities compared to other sphingoid bases. Its ability to inhibit specific signaling pathways and induce apoptosis sets it apart from similar compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (4E, 14Z)-Sphingadienine-C18-1-phosphate involves the conversion of sphingosine to sphingadienine, followed by phosphorylation of the hydroxyl group at position 1 of sphingadienine with a phosphoric acid derivative.", "Starting Materials": [ "Sphingosine", "Phosphoric acid derivative (e.g. phosphoric anhydride, phosphorus oxychloride, etc.)", "Solvents (e.g. methanol, chloroform, etc.)", "Reagents (e.g. sodium hydroxide, hydrochloric acid, etc.)" ], "Reaction": [ "Conversion of sphingosine to sphingadienine through a base-catalyzed elimination reaction", "Purification of sphingadienine", "Phosphorylation of sphingadienine at position 1 with a phosphoric acid derivative", "Purification of (4E, 14Z)-Sphingadienine-C18-1-phosphate" ] } | |

Número CAS |

1622300-16-6 |

Fórmula molecular |

C18H36NO5P |

Peso molecular |

377.462 |

Nombre IUPAC |

[(2S,3R,4E,14Z)-2-amino-3-hydroxyoctadeca-4,14-dienyl] dihydrogen phosphate |

InChI |

InChI=1S/C18H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h4-5,14-15,17-18,20H,2-3,6-13,16,19H2,1H3,(H2,21,22,23)/b5-4-,15-14+/t17-,18+/m0/s1 |

Clave InChI |

UYQLIIBGFGHMQC-YQDZIVAPSA-N |

SMILES |

CCCC=CCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |

Sinónimos |

(2S,3R,4E,14Z)-2-Amino-3-hydroxyoctadeca-4,14-dien-1-yl Dihydrogen Phosphate; (E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol Dihydrogen Phosphate; Sphingadienine Dihydro |

Origen del producto |

United States |

Q1: What is the significance of (4E, 14Z)-Sphingadienine-C18-1-phosphate (S1P-d18:2) in blood sample quality control?

A1: The study identified S1P-d18:2 as a reliable biomarker for assessing preanalytical errors in blood sample handling, specifically delays between blood collection and processing (centrifugation). Researchers found that S1P-d18:2 levels significantly increase in serum and plasma samples when there are delays in processing. This increase allows for the identification of samples that may not accurately reflect the in vivo state due to improper handling.

Q2: How were the cutoff values for S1P-d18:2 determined, and what is their practical implication?

A2: The researchers established cutoff values for S1P-d18:2 in both plasma (≤0.085 μg/mL) and serum (≤0.154 μg/mL) based on a large-scale analysis of over 1400 samples collected from various sources, including biobanks and clinical trials []. These cutoff values serve as thresholds for identifying potentially compromised samples. Samples exceeding these limits likely experienced preanalytical errors, particularly delays in processing, and might need to be excluded from studies to ensure data reliability.

Q3: Does the study discuss the influence of diseases or physiological conditions on S1P-d18:2 levels?

A3: The research explicitly investigated whether severe diseases or intense metabolic stress could affect S1P-d18:2 concentrations. Their findings showed that neither life-threatening diseases nor strenuous physical activity (high-intensity exercise) significantly impacted the levels of this biomarker []. This finding further supports the robustness and reliability of using S1P-d18:2 as a specific indicator for preanalytical errors in blood sample handling, independent of a patient's health status or exertion levels.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)